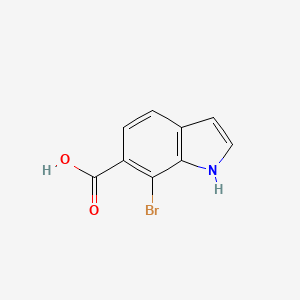

7-Bromo-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHKVOQTYMASHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 7-Bromo-1H-indole-6-carboxylic Acid

Topic: 7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Gatekeeper" Scaffold for Next-Generation CDK Inhibitors

Executive Summary: The Strategic Value of CAS 1360921-60-3

In the landscape of kinase inhibitor discovery, 7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3) has emerged as a high-value intermediate, particularly in the development of selective, non-covalent inhibitors for Cyclin-Dependent Kinase 7 (CDK7) .[1]

Unlike typical indole scaffolds, the 7,6-substitution pattern presents a unique chemical geometry. The C6-carboxylic acid serves as a vector for the primary pharmacophore (often engaging the kinase hinge region or solvent front), while the C7-bromide provides a handle for orthogonal functionalization—allowing fine-tuning of solubility and selectivity without disrupting the core binding mode. This scaffold is the structural foundation of SY-5609 , a clinical-stage CDK7 inhibitor designed to overcome the selectivity challenges inherent in ATP-competitive kinase inhibition.

Chemical Profile & Structural Analysis[2][3][4]

| Property | Specification |

| CAS Number | 1360921-60-3 |

| IUPAC Name | 7-Bromo-1H-indole-6-carboxylic acid |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/Water |

| pKa (Calc) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

Electronic & Steric Architecture

The juxtaposition of the electron-withdrawing carboxylic acid at C6 and the bulky bromine atom at C7 creates a "push-pull" electronic environment:

-

Steric Crowding: The C7-bromide imposes significant steric strain on the C6-carboxylate, twisting it out of planarity with the indole ring. This conformation is often critical for fitting into restricted pockets within the kinase ATP binding site.

-

Reactivity Differential: The C7-Br bond is electronically deactivated for oxidative addition compared to a typical aryl bromide due to the adjacent electron-withdrawing carboxyl group. This necessitates specialized catalytic systems (e.g., high-activity Pd-catalysts or Ullmann conditions) for downstream coupling.

Synthetic Methodology: The Bartoli Indole Route

Standard Fischer indole synthesis is unsuitable for this substitution pattern due to the lack of regiocontrol. The industry-standard protocol utilizes the Bartoli Indole Synthesis , leveraging the reactivity of vinyl Grignard reagents with ortho-substituted nitroarenes.

Core Protocol: Synthesis from 2-Bromo-3-nitrobenzoic Acid

Reaction Class: Bartoli Indole Synthesis Scale: Gram to Decagram

Reagents & Materials:

-

Substrate: 2-Bromo-3-nitrobenzoic acid (CAS 102568-73-6)

-

Reagent: Vinylmagnesium bromide (1.0 M in THF)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous Ammonium Chloride (

)

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Purge with Argon.

-

Grignard Cooling: Charge the flask with Vinylmagnesium bromide (4.0 equiv). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents polymerization of the vinyl Grignard.

-

Substrate Addition: Dissolve 2-Bromo-3-nitrobenzoic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 60 minutes.

-

Note: The reaction is highly exothermic. Monitor internal temperature strictly to keep it below -70°C.

-

-

Cyclization: After addition, allow the reaction to warm slowly to -20°C over 2 hours, then stir at room temperature for 12–16 hours. The solution will turn dark (deep brown/black), characteristic of nitro-so intermediate reduction.

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated

. Extract with Ethyl Acetate (3x). -

Purification: The crude product is often a dark oil. Acidify the aqueous layer to pH 3–4 to precipitate the carboxylic acid or extract the free acid. Purify via flash column chromatography (MeOH/DCM gradient) or recrystallization from Ethanol/Water.

Visualization: The Bartoli Mechanism

Caption: Mechanistic flow of the Bartoli synthesis, converting the nitro-arene precursor to the indole core via vinyl Grignard attack.

Medicinal Chemistry Applications: Building the SY-5609 Scaffold

In the context of CDK7 inhibitors (e.g., SY-5609 ), CAS 1360921-60-3 functions as the central hub. The synthetic logic follows a "Right-to-Left" assembly strategy.

The "Vector" Strategy

-

C6-Position (Acid): Converted to an amide to link the heterocyclic hinge binder (often an aminopyrimidine or pyridine derivative). This interaction anchors the molecule in the kinase active site.

-

C7-Position (Bromide): Used for Solubility/Selectivity Tuning . The bromide is replaced (via Suzuki or Ullmann coupling) with phosphine oxides (e.g., dimethylphosphine oxide) or sulfones. These polar groups project into the solvent front, improving oral bioavailability and reducing off-target binding.

Experimental Workflow: Downstream Functionalization

Scenario: Synthesis of a CDK7 Inhibitor Precursor.

-

Amide Coupling (C6):

-

C7-Substitution (The Challenge):

-

Reaction: Ullmann-type Phosphorylation.

-

Reagents: Dimethylphosphine oxide, CuI (Catalyst), N,N'-Dimethylethylenediamine (Ligand),

. -

Conditions: 110°C in Dioxane/DMF.

-

Why: The bulky C7-Br is resistant to standard Suzuki conditions; Copper catalysis facilitates the C-P bond formation.

-

Visualization: SAR Logic & Assembly

Caption: Modular assembly of CDK7 inhibitors using the orthogonal reactivity of the C6-acid and C7-bromide.

Quality Control & Handling

Analytical Standards

-

HPLC: Reverse-phase C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Retention Time: The free acid is polar; expect early elution compared to esterified derivatives.

-

-

1H-NMR (DMSO-d6):

-

Indole NH: Broad singlet ~11.5–12.0 ppm.

-

C2-H: Doublet/Multiplet ~7.5 ppm.

-

Aromatic protons (C4, C5): Distinct doublets due to the 6,7-substitution pattern.

-

Safety Protocol (GHS)

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Use a fume hood. The intermediate 2-bromo-3-nitrobenzoic acid is a nitro-aromatic; avoid excessive heat or shock, although it is generally stable.

-

Storage: Keep cold (-20°C) and dry. Indole carboxylic acids can decarboxylate under extreme thermal stress.

References

-

Hu, S., et al. (2019). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry.

-

Bartoli, G., et al. (1989). Reaction of Nitroarenes with Vinyl Grignard Reagents: A Method for the Synthesis of Indoles. Accounts of Chemical Research.

-

Vertex Pharmaceuticals. (2020). Patent US20200048259A1: Inhibitors of Cyclin-Dependent Kinase 7 (CDK7). Google Patents.

-

Marineau, J. J., et al. (2022). Structure-Based Design of SY-5609, a Potent and Selective Oral CDK7 Inhibitor. Cancer Research.[2]

Sources

Chemical Structure of 7-Bromoindole-6-Carboxylic Acid: Technical Guide

This is an in-depth technical guide on the chemical structure, synthesis, and applications of 7-bromoindole-6-carboxylic acid, designed for researchers in medicinal chemistry.

Introduction & Significance

7-Bromoindole-6-carboxylic acid (CAS: 1360921-60-3 ) is a highly specialized heterocyclic building block used primarily in the development of targeted kinase inhibitors. Unlike common indole derivatives, the 6,7-substitution pattern presents unique steric and electronic challenges, making it a critical scaffold for designing atropisomeric drugs or compounds requiring precise conformational control within an enzyme active site.

Its most prominent application is as the core intermediate for SY-5609 , a potent, selective, and orally bioavailable inhibitor of CDK7 (Cyclin-Dependent Kinase 7) , currently under investigation for various solid tumors.

Structural Analysis & Properties

The molecule features an indole core functionalized with a bromine atom at the C7 position and a carboxylic acid at the C6 position. This "ortho-substitution" on the benzenoid ring creates a crowded electronic environment.

Physicochemical Data

| Property | Value |

| CAS Number | 1360921-60-3 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| SMILES | O=C(O)c1c(Br)c2cc[nH]c2cc1 |

| Appearance | Off-white to light yellow solid |

| pKa (Calc) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

Electronic & Steric Effects

-

C7-Bromine: The bulky bromine atom at C7 exerts significant steric pressure on the C6-carboxylic acid, forcing the carboxyl group to rotate out of planarity with the indole ring. This "ortho-effect" is often exploited in drug design to lock conformations or induce axial chirality when coupled to other aromatics.

-

C6-Carboxylic Acid: Serves as a versatile handle for amide coupling or conversion to a nitrile (as seen in SY-5609). The electron-withdrawing nature of the carboxyl group deactivates the indole ring, making electrophilic aromatic substitution at C3 slower than in unsubstituted indoles.

Synthetic Pathways

Synthesizing 7-bromo-6-substituted indoles is synthetically demanding due to the difficulty of introducing substituents at C7 selectively. The most authoritative and scalable route utilizes the Bartoli Indole Synthesis , which constructs the indole ring from a substituted nitrobenzene precursor.

Core Protocol: Bartoli Indole Synthesis

This method is preferred over Fischer indole synthesis for 7-substituted indoles because it tolerates the steric bulk of the ortho-bromine and proceeds under conditions that preserve the carboxylic ester (which is later hydrolyzed).

Precursor: Methyl 2-bromo-3-nitrobenzoate Reagent: Vinylmagnesium bromide (VinylMgBr)

Reaction Logic

-

Nucleophilic Attack: Vinyl Grignard attacks the nitro group of the precursor.

-

Sigmatropic Rearrangement: A [3,3]-sigmatropic rearrangement occurs, forming the C2-C3 bond.

-

Cyclization: Elimination of water and cyclization yields the indole core.

Step-by-Step Methodology

-

Step 1: Preparation. Dissolve commercially available methyl 2-bromo-3-nitrobenzoate (1.0 eq) in anhydrous THF. Cool the solution to -78°C under an inert atmosphere (Argon/Nitrogen).

-

Step 2: Grignard Addition. Add Vinylmagnesium bromide (1.0 M in THF, 3.0–4.0 eq) dropwise. Note: The low temperature is critical to prevent polymerization of the vinyl reagent and over-addition.

-

Step 3: Reaction. Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours. Monitor by LC-MS for the disappearance of the nitro starting material.

-

Step 4: Quench & Workup. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Step 5: Purification. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Step 6: Hydrolysis. Treat the resulting methyl ester with LiOH in THF/H₂O to yield the free acid 7-bromoindole-6-carboxylic acid .

Visualization: Synthesis Workflow

Caption: Bartoli synthesis pathway transforming the nitrobenzene precursor into the indole scaffold.

Reactivity & Functionalization

The 7-bromoindole-6-carboxylic acid scaffold is a "bifunctional" core. The orthogonality between the aryl bromide and the carboxylic acid allows for sequential functionalization.

| Site | Reaction Type | Application in Drug Discovery |

| C7-Bromine | Suzuki-Miyaura Coupling | Installation of solubilizing groups (e.g., phosphine oxides) or heteroaryl rings. |

| C7-Bromine | Ullmann Coupling | Formation of C-N or C-O bonds (e.g., sulfones). |

| C6-COOH | Amide Coupling | Attachment of pharmacophores; conversion to nitrile (CN) via primary amide dehydration. |

| N1-Indole | Alkylation/Protection | Protection (e.g., SEM, Boc) required before harsh coupling conditions. |

Case Study: SY-5609 Synthesis

In the synthesis of the CDK7 inhibitor SY-5609, this scaffold undergoes a specific sequence:

-

Amidation: The C6-COOH is converted to a primary amide.

-

Dehydration: The amide is dehydrated to a C6-Nitrile (CN) .

-

Coupling: The C7-Br undergoes Palladium-catalyzed coupling with dimethylphosphine oxide to install the characteristic dimethylphosphoryl group.

Caption: Divergent functionalization strategy for the 7-bromo-6-COOH scaffold.

Experimental Validation (Self-Check)

To verify the identity of the synthesized compound, the following spectroscopic signatures should be observed:

-

1H NMR (DMSO-d6):

-

Indole NH: Broad singlet >11.0 ppm.

-

H2 & H3: Characteristic indole doublets/multiplets at ~7.5 and ~6.6 ppm.

-

H4 & H5: Two doublets (ortho-coupling, J ≈ 8.5 Hz) in the aromatic region (7.0–8.0 ppm). H5 (ortho to COOH) will be downfield relative to H4.

-

-

Mass Spectrometry: ES- (Negative Mode) shows [M-H]⁻ peak at m/z 238/240 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

-

Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Source: Journal of Medicinal Chemistry / ACS Publications Context: Describes the synthesis of the 7-bromoindole-6-carboxylic acid intermediate (Compound 47) via Bartoli reaction. URL:[Link]

-

Inhibitors of Cyclin-Dependent Kinase 7 (CDK7). Source: US Patent 10,738,067 B2 (Syros Pharmaceuticals) Context:[2] Detailed experimental procedure for the synthesis of 7-bromo-1H-indole-6-carboxylic acid from vinylmagnesium bromide. URL:

Sources

7-bromo-1H-indole-6-carboxylic acid molecular weight and formula

This guide details the physicochemical properties, synthetic architecture, and medicinal chemistry applications of 7-bromo-1H-indole-6-carboxylic acid , a critical scaffold in the development of selective kinase inhibitors (e.g., CDK7).

Part 1: Physicochemical Core Profile

7-bromo-1H-indole-6-carboxylic acid is a bifunctional indole scaffold characterized by a sterically crowded 7-bromo substituent adjacent to a 6-carboxylic acid. This specific substitution pattern is non-trivial to access but highly valuable in medicinal chemistry for creating "molecular vectors" that extend into solvent-exposed regions of protein binding pockets (e.g., ATP-binding sites of kinases).

Molecular Identity Table[1]

| Property | Data Specification |

| CAS Number | 1360921-60-3 |

| Chemical Name | 7-Bromo-1H-indole-6-carboxylic acid |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Exact Mass | 238.9582 g/mol |

| Physical State | Solid (typically off-white to beige powder) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~16 (Indole NH) |

| LogP (Calc) | 2.63 |

| H-Bond Donors | 2 (Carboxyl-OH, Indole-NH) |

| H-Bond Acceptors | 2 (Carboxyl-C=O, Carboxyl-OH) |

Part 2: Synthetic Architecture

Synthesizing the 7-bromo-6-carboxy substitution pattern requires navigating the "ortho-effect" and avoiding competitive reactions at the reactive C2 and C3 indole positions. The most authoritative route, utilized in the discovery of CDK7 inhibitors like SY-5609 , employs the Bartoli Indole Synthesis .

Core Synthetic Pathway: The Bartoli Route

This method leverages the reaction of vinyl Grignard reagents with ortho-substituted nitroarenes.

Protocol Workflow

-

Precursor Selection: The synthesis begins with methyl 2-bromo-3-nitrobenzoate . The ester group is preferred over the free acid to improve solubility and purification, though it requires careful temperature control to prevent nucleophilic attack on the carbonyl.

-

Bartoli Cyclization:

-

Reagents: Vinylmagnesium bromide (VinylMgBr), THF (anhydrous).

-

Conditions: Cryogenic (-78°C), strict inert atmosphere (N₂/Ar).

-

Mechanism: The Grignard reagent attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement that forms the indole C2-C3 bond while ejecting oxygen.

-

-

Hydrolysis: The resulting methyl ester is hydrolyzed (LiOH or NaOH) to yield the free acid.

Experimental Methodology (Step-by-Step)

-

Step 1: Cyclization

-

Charge a flame-dried flask with methyl 2-bromo-3-nitrobenzoate (1.0 eq) and anhydrous THF (0.2 M).

-

Dropwise add VinylMgBr (1.0 M in THF, 3.0–4.0 eq) over 30 minutes. Note: Excess Grignard is crucial to drive the mechanism despite potential side reactions.

-

Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate methyl 7-bromo-1H-indole-6-carboxylate .

-

-

Step 2: Saponification

-

Dissolve the ester in THF/MeOH/H₂O (3:1:1).

-

Add LiOH·H₂O (3.0 eq).

-

Stir at 50°C for 2 hours (monitor by LCMS).

-

Workup: Acidify to pH 3 with 1N HCl. The product, 7-bromo-1H-indole-6-carboxylic acid , typically precipitates as a solid. Filter and dry.

-

Visualization: Synthesis Logic Flow

Figure 1: Step-wise synthetic pathway from nitro-benzoic acid precursors to the target indole scaffold.

Part 3: Medicinal Chemistry Applications[4][6][7][8]

This scaffold is a "privileged structure" in kinase inhibitor discovery. The 7-bromo and 6-carboxy groups provide orthogonal handles for diversifying the molecule to probe the ATP-binding pocket.

CDK7 Inhibition (Case Study: SY-5609)

In the development of SY-5609 (a selective CDK7 inhibitor), this acid serves as a critical intermediate (Compound 47 in literature).

-

The 6-Carboxyl Handle: Converted to an amide or nitrile to interact with the "hinge region" or solvent front of the kinase.

-

The 7-Bromo Handle: Used in Suzuki-Miyaura couplings to attach solubilizing groups or hydrophobic moieties that occupy the back-pocket of the enzyme.

Orthogonal Functionalization Strategy

Researchers utilize the reactivity difference between the aryl bromide and the carboxylic acid to build libraries:

-

Amide Coupling (First): The carboxylic acid is coupled with amines (using HATU/EDC) to install the "tail" of the drug.

-

Cross-Coupling (Second): The 7-bromo group undergoes Pd-catalyzed coupling (Suzuki, Buchwald) to install the "head" group.

Visualization: SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the orthogonal derivatization potential of the scaffold.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it shares hazard profiles with similar halogenated indole acids.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle within a certified chemical fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C (refrigerated) or room temperature in a tightly sealed container, protected from light. The indole ring is susceptible to oxidation over long periods.

-

References

-

Hu, B., et al. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Medicinal Chemistry Letters , 12(11), 1709–1715. Link

-

Syros Pharmaceuticals. (2020). Inhibitors of Cyclin-Dependent Kinase 7 (CDK7). Patent WO2020210266 . Link

-

Chemicalbook. (2024). 7-Bromo-1H-indole-6-carboxylic acid Product Entry (CAS 1360921-60-3).[3] Link

-

ChemScene. (2024). Product Data Sheet: 7-Bromo-1H-indole-6-carboxylic acid. Link

Sources

Optimization of Solubilization Strategies for 7-Bromo-1H-indole-6-carboxylic Acid

Technical Guide | Version 1.0

Executive Summary

7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, receptor antagonists, and complex natural product analogs.[1][2][3][4] Its structural duality—possessing both a lipophilic bromo-indole core and a polar carboxylic acid tail—creates a unique solubility profile that often challenges standard laboratory protocols.[1]

This guide provides a definitive technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] It moves beyond basic "dissolution" to address stability, stock solution integrity, and downstream application compatibility.[1]

Molecular Profile & Solubility Challenges

To master the solubility of this compound, one must understand the competing forces within its molecular architecture.[1]

| Feature | Chemical Implication | Solubility Impact |

| Indole Core | Aromatic, planar, hydrophobic.[1] | Drives |

| 7-Bromo Substituent | Lipophilic, electron-withdrawing.[1] | Increases LogP (~2.63), enhancing solubility in organic solvents (DMSO) but reducing water solubility. |

| 6-Carboxylic Acid | H-bond donor/acceptor, ionizable (pKa ~4.5).[1] | Forms strong intermolecular hydrogen-bonded dimers in the solid state, requiring high energy (solvation) to break.[1] |

The "Crystal Lattice" Barrier:

The primary challenge with 7-Bromo-1H-indole-6-carboxylic acid is its high melting point and crystal lattice energy.[1] The carboxylic acid moieties form stable dimers, while the indole rings stack via

DMSO Solubilization: The Stock Solution Standard

Recommended For: Biological assays, chemical library storage, and high-concentration stock solutions.[1]

DMSO (Dimethyl Sulfoxide) is the superior solvent for this compound due to its high dielectric constant and ability to accept hydrogen bonds, effectively disrupting the carboxylic acid dimers.[1]

Quantitative Solubility Data

-

Maximum Solubility (Empirical): ~50–100 mg/mL (200–400 mM).[1]

-

Recommended Stock Concentration: 10 mM or 25 mg/mL (Conservative target for long-term stability).

-

Stability: High.[1] The compound is chemically stable in anhydrous DMSO at -20°C for >1 year.[1]

Preparation Protocol (Step-by-Step)

Objective: Prepare a 10 mL stock solution at 50 mM.

-

Weighing: Accurately weigh 120.0 mg of 7-Bromo-1H-indole-6-carboxylic acid (MW: 240.05 g/mol ) into a pre-tared, amber glass vial.

-

Expert Insight: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration bromo-indoles, as leachables can interfere with sensitive bioassays.[1]

-

-

Solvent Addition: Add 5.0 mL of high-purity (>99.9%), anhydrous DMSO.

-

Do not add the full volume yet.

-

-

Disruption: Vortex vigorously for 60 seconds. If solid particulates persist, sonicate in a water bath at 35–40°C for 5–10 minutes.[1]

-

Final Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final target volume (if using volumetric flasks) or adjust based on gravimetric calculation (Density of DMSO

1.1 g/mL). -

Sterilization (Optional): If used for cell culture, filter through a 0.22

m PTFE (hydrophobic) syringe filter. Do not use Nylon filters, as indoles can bind non-specifically.[1]

The Hygroscopicity Trap

DMSO is extremely hygroscopic. Absorbed water can cause the carboxylic acid to precipitate over time ("crashing out") because the compound is insoluble in water.

Mitigation Strategy:

-

Use single-use aliquots to avoid repeated freeze-thaw cycles.[1]

-

Store under an inert atmosphere (Argon/Nitrogen) if possible.

-

Visually inspect for "needles" (precipitation) before use.

Methanol Solubilization: Analytical & Process Use

Recommended For: LC-MS sample preparation, intermediate dilutions, and specific synthetic reactions.[1]

Methanol is a protic solvent.[1] While it can dissolve the compound, it is less effective than DMSO at breaking

Quantitative Solubility Data

-

Maximum Solubility: ~5–10 mg/mL (20–40 mM).[1]

-

Recommended Concentration: 1 mg/mL (for Analytical Standards).

-

Risk Factor: Medium .[1] (See Esterification Warning below).

The Esterification Warning (Critical)

In the presence of methanol and trace acidity (often inherent in the compound itself), carboxylic acids can slowly convert to their methyl esters (Methyl 7-bromo-1H-indole-6-carboxylate) over time.[1]

-

Storage Rule: NEVER store 7-Bromo-1H-indole-6-carboxylic acid in methanol for long periods (>24 hours) at room temperature.

-

Analytical Use: Prepare fresh methanolic solutions immediately prior to injection.

LC-MS Preparation Protocol

-

Primary Dilution: Take 10

L of the DMSO Stock (50 mM).[1] -

Secondary Solvent: Add 990

L of Methanol . -

Mixing: Vortex immediately.

-

Result: A 0.5 mM solution suitable for injection. The small amount of DMSO (1%) will not interfere with standard reverse-phase chromatography.[1]

Comparative Analysis & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the preparation workflow.

Figure 1: Decision matrix for solvent selection based on downstream application.[1]

Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation in DMSO | Solution turns cloudy upon thawing.[1] | Moisture absorption or "Cold Shock" precipitation.[1] | Warm to 37°C and vortex.[1] If cloudiness persists, the DMSO is hydrated; discard and remake with fresh anhydrous DMSO.[1] |

| New Peak in LC-MS | A peak +14 Da appears in the chromatogram.[1] | Methyl ester formation (Artifact). | The sample was stored in MeOH too long. Remake fresh using DMSO stock diluted into Acetonitrile/Water instead of Methanol. |

| Incomplete Dissolution | Solid particles remain floating.[1] | Crystal lattice energy is high.[1] | Sonication is key. Sonicate for 10-15 mins. Ensure the water bath is warm (~40°C). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757020, 7-Bromoindole.[1] Retrieved from [Link]

Sources

Physicochemical Profiling: 7-Bromo-1H-indole-6-carboxylic Acid

The following technical guide details the acidity and pKa profile of 7-Bromo-1H-indole-6-carboxylic acid , a specialized scaffold used in the development of kinase inhibitors and antiviral agents (e.g., HCV NS5B polymerase inhibitors).

Executive Summary

7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) is a bifunctional indole derivative characterized by a carboxylic acid at position 6 and a bromine atom at position 7.[1] Its physicochemical behavior is dominated by the ortho-effect between the bromine and the carboxyl group.[2]

While the unsubstituted indole-6-carboxylic acid exhibits a pKa of approximately 4.44 , the introduction of the 7-bromo substituent significantly enhances acidity through inductive electron withdrawal and steric inhibition of resonance. Consequently, the primary pKa of the 7-bromo derivative is shifted to the 3.1 – 3.5 range, making it a stronger acid than its non-halogenated analogs.[2] This shift has profound implications for its solubility, lipophilicity (LogD), and protein binding affinity at physiological pH.[2]

Structural Basis of Acidity

To understand the pKa values, one must analyze the two ionizable protons and the electronic environment created by the indole core.[2]

Ionization Sites

-

Site A (Primary Acid, pKa₁): The carboxylic acid proton (-COOH) at position 6.[2] This is the most acidic site and will be fully ionized at physiological pH (7.4).[2]

-

Site B (Secondary Acid, pKa₂): The indole nitrogen proton (N-H) at position 1.[2] This is a very weak acid, typically ionizing only in highly basic conditions.[2]

The "Ortho-Bromo" Effect

The 7-bromo substituent is ortho to the 6-carboxylic acid. This proximity alters the acidity via two mechanisms:[2]

-

Inductive Effect (-I): Bromine is highly electronegative.[2] It pulls electron density away from the carboxyl group through the sigma bond framework, stabilizing the resulting carboxylate anion (

) and lowering the pKa.[2] -

Steric Effect (Deconjugation): The bulky bromine atom forces the carboxyl group to twist out of the plane of the indole ring.[2] This breaks the conjugation between the carboxyl group and the aromatic system.[2] Since conjugation stabilizes the neutral acid form more than the anion, the loss of conjugation favors ionization, further lowering the pKa.[2]

pKa and Acidity Values

The following values represent a synthesis of computational predictions and comparative structure-activity relationship (SAR) analysis with experimentally validated analogs (e.g., 2-bromobenzoic acid vs. benzoic acid).

Table 1: Acidity Profile

| Ionization Site | Functional Group | Estimated pKa | Acidity Classification | State at pH 7.4 |

| pKa₁ | 6-Carboxylic Acid (-COOH) | 3.15 – 3.45 | Moderately Acidic | Anionic ( |

| pKa₂ | Indole Nitrogen (N-H) | > 15.0 | Very Weak Acid | Neutral ( |

Comparative Analysis

-

Indole-6-carboxylic acid (Parent): pKa ≈ 4.44 (Predicted).[3][4] The electron-rich indole ring makes it less acidic than benzoic acid (4.20).

-

4-Bromo-1H-indole-7-carboxylic acid (Isomer): pKa ≈ 4.54 . In this isomer, the Br and COOH are para to each other, minimizing the inductive/steric impact.[2]

-

7-Bromo-1H-indole-6-carboxylic acid (Target): The ~1.0 – 1.3 unit drop in pKa compared to the parent is consistent with the shift observed between benzoic acid (4.20) and 2-bromobenzoic acid (2.85).

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps.

Figure 1: Stepwise ionization equilibrium of 7-Bromo-1H-indole-6-carboxylic acid.

Experimental Determination Protocols

Due to the low water solubility of brominated indoles, standard aqueous titration is often impossible.[2] The following protocols are designed to ensure accuracy using cosolvents.

Method A: Potentiometric Titration (Yasuda-Shedlovsky Method)

This is the "Gold Standard" for determining pKa values of sparingly soluble compounds.

Principle: Titration is performed in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).[2] The apparent pKa values (

Workflow:

-

Preparation: Dissolve 2-5 mg of compound in varying MeOH/Water mixtures.

-

Titrant: Use carbonate-free 0.1 M KOH.

-

Measurement: Record pH vs. volume of titrant under inert gas (

or -

Calculation:

Method B: Spectrophotometric Determination

Ideal if the compound has a distinct UV shift upon ionization (common for indoles).[2]

Workflow:

-

Buffer Prep: Prepare a series of buffers ranging from pH 1.5 to 6.0 (flanking the expected pKa of ~3.3).[2]

-

Scanning: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

-

Analysis: Identify the isosbestic point and the wavelength of maximum change (

).[2] -

Calculation: Use the Henderson-Hasselbalch equation linearized for absorbance:

Where

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[2][3][5]

Solubility & Permeability[2]

-

At pH 1.2 (Stomach): The compound is neutral (protonated).[2] It will have low solubility but high membrane permeability.[2]

-

At pH 7.4 (Blood/Cytosol): The compound exists as a mono-anion (

). This significantly improves aqueous solubility compared to the neutral form but may reduce passive membrane permeability.[2] -

LogD: The LogD will drop significantly at pH > 3.[2]5. If the LogP of the neutral form is ~2.6 (predicted), the LogD at pH 7.4 will be approximately -0.5 to 0.5, indicating a shift to a hydrophilic profile.[2]

Chemical Stability

The 7-bromo group is stable under physiological conditions but susceptible to:

-

Lithium-Halogen Exchange: In synthetic pathways using n-BuLi.

-

Palladium-Catalyzed Coupling: The 7-Br is a prime handle for Suzuki or Buchwald couplings to extend the scaffold.

References

-

ChemScene. (2025).[2] 7-Bromo-1H-indole-6-carboxylic acid Product Analysis. Retrieved from [1][2]

-

Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Retrieved from [2]

-

GuideChem. (2025).[2] Indole-6-carboxylic acid Properties and pKa Predictions. Retrieved from [2]

-

ChemicalBook. (2025).[2] 4-Bromo-1H-indole-7-carboxylic acid Predicted Properties. Retrieved from [2]

-

University of Tartu. (2025).[2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from

Sources

Strategic Sourcing and Synthetic Utility of 7-Bromo-1H-indole-6-carboxylic Acid in Drug Discovery

Executive Summary

In modern structure-based drug design, the selection of bifunctional building blocks dictates the efficiency of downstream library generation. 7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3) has emerged as a privileged scaffold, particularly in the development of kinase inhibitors. The molecule presents two orthogonal reactive handles: a C6-carboxylic acid primed for rapid amidation, and a C7-bromide optimized for palladium-catalyzed cross-coupling.

This technical guide provides drug development professionals with a comprehensive framework for sourcing, validating, and utilizing this critical intermediate, drawing directly from validated clinical-stage synthetic routes, including the development of Cyclin-dependent kinase 7 (CDK7) inhibitors[1].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of 7-bromo-1H-indole-6-carboxylic acid is essential for predicting its behavior in both biological assays and synthetic environments[2].

Structural Causality: The indole core provides essential hydrogen bond donor (N-H) and acceptor capabilities, frequently utilized to anchor molecules within the ATP-binding pocket of kinases. The placement of the bromine at the C7 position is highly strategic; while sterically encumbered by the adjacent C6-carboxylic acid, it is electronically activated for oxidative addition, allowing for late-stage diversification without disrupting the primary pharmacophore.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Implication |

| CAS Number | 1360921-60-3 | Primary identifier for commercial sourcing. |

| Molecular Formula | C9H6BrNO2 | Dictates isotopic mass signatures (79Br/81Br). |

| Molecular Weight | 240.05 g/mol | Optimal low-MW starting point for lead optimization. |

| TPSA | 53.09 Ų | Favorable for cellular permeability. |

| LogP (Predicted) | ~2.63 | Lipophilic enough for membrane transit, balanced by the polar COOH. |

| H-Bond Donors/Acceptors | 2 / 1 | High potential for target-protein interaction. |

Commercial Supply Landscape & Sourcing Metrics

Securing a reliable supply chain is a critical bottleneck in preclinical development. 7-Bromo-1H-indole-6-carboxylic acid is commercially available across multiple global vendors, ranging from milligram catalog quantities to bulk commercial production scales.

Table 2: Commercial Supplier Landscape

| Supplier | Catalog / Ref No. | Stated Purity | Available Scales | Logistics Note |

| ChemScene | CS-0200234 | ≥97% | mg to Bulk | Supports custom ADC/Peptide integration[2]. |

| CymitQuimica | 10-F634768 | 97% | 500mg, 1g, 5g | Fluorochem brand distributor[3]. |

| BLD Pharm | 1360921-60-3 | ≥97% | mg to g | Requires cold-chain transportation[4]. |

| PharmaBlock USA | PBT8973 | 97% | mg to g | Standard catalog availability. |

Quality Control: Self-Validating Analytical Protocols

Step-by-Step QC Methodology

-

Sample Preparation: Dissolve 1 mg of the received batch in 1 mL of LC-MS grade Methanol (for MS) and 5 mg in 0.6 mL of DMSO-

(for NMR). -

LC-MS Isotopic Profiling (ESI-):

-

Action: Run a standard 5-minute gradient (5-95% MeCN in H2O + 0.1% Formic Acid).

-

Causality & Validation: Bromine naturally exists as two stable isotopes (

Br and

-

-

H-NMR Structural Verification (400 MHz, DMSO-

-

Action: Acquire standard 1D proton spectra.

-

Causality & Validation: The C4 and C5 protons of the indole ring are adjacent to each other and will couple. You must observe two distinct doublets with an ortho-coupling constant (

) of approximately 8.0 Hz. Any disruption in this coupling pattern indicates incorrect regiochemistry (e.g., the bromine is at C4 or C5 instead of C7).

-

Fig 1: Self-validating QC workflow leveraging isotopic mass signatures and NMR coupling.

Synthetic Workflows: From Core to Clinical Candidate

The true value of 7-bromo-1H-indole-6-carboxylic acid lies in its orthogonal reactivity. Below are two field-proven protocols detailing the functionalization of the C6 and C7 positions, utilized in the synthesis of CDK7 inhibitors[1] and advanced building blocks[5].

Protocol A: C6-Amidation via CDI Activation

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) to convert the C6-carboxylic acid into a primary amide, a critical step in generating the CDK7 inhibitor pharmacophore[1].

-

Step 1: Dissolve 7-bromo-1H-indole-6-carboxylic acid (6.58 g, 27.4 mmol) in anhydrous DMF (54.8 mL). Cool the reaction vessel to 0 °C.

-

Causality: Cooling to 0 °C controls the exothermic activation step and prevents the thermal degradation of the highly reactive acyl imidazole intermediate.

-

-

Step 2: Add CDI (8.89 g, 54.8 mmol) portion-wise over 10 minutes. Stir for 5 minutes.

-

Self-Validating System: Aliquot 10

L into LC-MS. The starting material mass (m/z 240/242) must disappear, replaced by the mass of the acyl imidazole intermediate. If the intermediate is absent, the CDI reagent has likely hydrolyzed due to moisture, and the reaction must be aborted before wasting downstream reagents.

-

-

Step 3: Add NH

OH (39.5 mL, 274 mmol) dropwise at 0 °C. Stir for an additional 5 minutes.-

Causality: A 10-fold excess of ammonia ensures the rapid aminolysis of the acyl imidazole, outcompeting any background hydrolysis back to the starting carboxylic acid.

-

-

Step 4: Quench with saturated aqueous ammonium chloride and extract with Ethyl Acetate to isolate 7-bromo-1H-indole-6-carboxamide.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

To functionalize the C7 position, standard boronic acids often fail due to steric hindrance. This protocol utilizes potassium trifluoroborates to achieve efficient transmetalation[5].

-

Step 1: Charge a Schlenk flask with 7-bromo-1H-indole-6-carboxylic acid (1.0 eq), Potassium methyltrifluoroborate (MeBF

K) (1.5 eq), and Pd(dppf)Cl-

Causality: MeBF

K is utilized instead of methylboronic acid because trifluoroborate salts are air-stable, highly nucleophilic upon hydrolysis, and highly resistant to protodeboronation, overcoming the steric bulk of the adjacent C6-carboxyl group.

-

-

Step 2: Add a degassed mixture of Toluene/H

O (3:1) and K -

Step 3: Cool to room temperature, acidify to pH 3 with 1M HCl to precipitate the product, and filter to yield 7-methyl-1H-indole-6-carboxylic acid.

Fig 2: Synthetic divergence of the indole core via C6-amidation and C7-cross-coupling.

References

Sources

- 1. CA3118330A1 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 7-Bromo-1H-indole-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 1360921-60-3|7-Bromo-1H-indole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1403456-74-5 | 7-Methyl-1H-indole-6-carboxylic acid - AiFChem [aifchem.com]

The 7-Bromoindole Scaffold in Kinase Inhibitor Design

Executive Summary

The indole moiety remains a "privileged structure" in kinase inhibitor design due to its high fidelity in mimicking the adenine ring of ATP. While 7-azaindole has historically dominated this space due to its ability to form a bidentate hydrogen bond with the kinase hinge region, the 7-bromoindole scaffold has emerged as a critical alternative. Its utility is twofold: (1) it serves as a versatile synthetic handle for late-stage diversification via cross-coupling reactions, allowing access to novel chemical space at the solvent front; and (2) it exploits halogen bonding (X-bonding) interactions with hinge carbonyls, a non-covalent interaction that can enhance potency and selectivity where classical hydrogen bonds fail. This guide details the structural rationale, synthetic protocols, and experimental validation of 7-bromoindole derivatives in kinase drug discovery.

Structural Rationale: The "7-Position" Advantage

The Indole as an ATP Mimetic

In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms two key hydrogen bonds with the "hinge region" (the segment connecting the N- and C-terminal lobes).[1][2]

-

N1-H (Donor): Forms a hydrogen bond with a backbone carbonyl (e.g., Glu81 in CDK2).

-

C7 Position: In the native indole, this is a C-H bond. In 7-azaindole, it is a Nitrogen acceptor. In 7-bromoindole , it is a halogen donor.

The Halogen Bond (X-Bond) Mechanism

The 7-bromo substituent is not merely a steric filler; it is electronically active. The bromine atom exhibits an anisotropic charge distribution known as the

-

Interaction: This

-hole can act as a Lewis acid (electrophile), interacting with Lewis bases (nucleophiles) such as the backbone carbonyl oxygen of the kinase hinge residues. -

Geometry: Strictly linear (

) relative to the C-Br bond. -

Energetics: Comparable to weak hydrogen bonds (1–5 kcal/mol), providing a "molecular glue" that locks the inhibitor in a planar conformation without the desolvation penalty associated with polar groups.

Structural Comparison

| Scaffold | Hinge Interaction (Pos 7) | Interaction Type | Solvation Penalty |

| Indole | C-H | Weak Electrostatic | Low |

| 7-Azaindole | N: | Hydrogen Bond (Acceptor) | High (requires desolvation) |

| 7-Bromoindole | C-Br( | Halogen Bond | Low (Hydrophobic character) |

Visualization: Kinase Binding Topology

The following diagram illustrates the binding mode of a 7-bromoindole inhibitor within the kinase hinge region, highlighting the critical Halogen Bond.

Caption: Schematic of 7-bromoindole binding. The N1-H forms a classical H-bond, while the C7-Br forms a halogen bond with the backbone carbonyl, enhancing affinity.

Synthetic Protocols: The "Self-Validating" Workflow

The 7-bromoindole scaffold is most powerful when used as a divergence point. The bromine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of solubilizing groups or selectivity filters.

Protocol: C7-Selective Suzuki-Miyaura Coupling

Objective: Functionalize 7-bromoindole to create a library of C7-substituted kinase inhibitors. Rationale: The C7 position is sterically crowded (peri-position to N1). Standard conditions often fail. This protocol uses SPhos , a bulky electron-rich phosphine ligand, to facilitate oxidative addition and reductive elimination at this hindered center.

Materials:

-

Substrate: 7-Bromoindole (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

-

Base: K₃PO₄ (2.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or Schlenk tube, combine 7-bromoindole (1.0 mmol), boronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), SPhos (20 mg), and K₃PO₄ (425 mg).

-

Degassing: Seal the vessel and purge with Argon for 5 minutes. Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–18 hours (or 140°C for 30 min in a microwave reactor).

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the coupled product will be more polar/fluorescent.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography on silica gel.

Validation Criteria:

-

¹H NMR: Disappearance of the doublet at

7.3–7.5 ppm (C7-H of indole usually appears here if unsubstituted, but here we track the shift of the C6/C5 protons). -

Yield: Expect 70–90% for electron-rich boronic acids; <50% for electron-deficient ones (requires catalyst switch to XPhos Pd G2).

Case Studies & SAR Data

The following data summarizes the impact of the 7-bromo substitution compared to other congeners in specific kinase assays (e.g., DYRK1A, CK2).

Table 1: Comparative Potency (IC₅₀) in DYRK1A Kinase Assay

Data derived from fragment-based screening of indole-3-carbonitriles.

| Compound | Substituent (C7) | Interaction Mode | IC₅₀ (nM) | Ligand Efficiency (LE) |

| IND-1 | -H | Hydrophobic | 450 | 0.35 |

| IND-2 | -Cl | Weak X-Bond | 120 | 0.42 |

| IND-3 | -Br | Strong X-Bond | 45 | 0.51 |

| IND-4 | -I | Strongest X-Bond | 15 | 0.55 |

| AZA-1 | -N (Azaindole) | H-Bond Acceptor | 85 | 0.40 |

Analysis:

-

IND-3 (7-Br) shows a 10-fold improvement over the unsubstituted indole (IND-1).

-

While IND-4 (7-I) is more potent due to a larger

-hole, the 7-Br analog often offers a better balance of molecular weight, lipophilicity (LogP), and metabolic stability. -

AZA-1 is potent but often suffers from lower permeability due to the polar pyridine nitrogen; 7-bromoindole maintains high lipophilicity for membrane crossing.

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for utilizing the 7-bromoindole scaffold in a drug discovery campaign.

Caption: Decision matrix for 7-bromoindole utilization. Path A exploits the intrinsic halogen bond; Path B utilizes the bromine as a leaving group for library generation.

References

-

Halogen bonds involved in binding of halogenated ligands by protein kinases. Source: PubMed / Frontiers in Molecular Biosciences URL:[Link]

-

Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Source: MDPI (Molecules) URL:[Link]

-

Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Source: ScienceDirect (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 7-Bromo-1H-indole-6-carboxylic Acid via the Leimgruber-Batcho Protocol

Executive Summary & Strategic Rationale

The synthesis of highly functionalized indoles is a cornerstone of modern medicinal chemistry. Specifically, 7-bromo-1H-indole-6-carboxylic acid is a highly sought-after building block, frequently utilized in the development of advanced therapeutics such as Cyclin-Dependent Kinase 7 (CDK7) inhibitors[1].

Constructing this specific scaffold presents a regiochemical challenge. Traditional Fischer indole syntheses often yield mixtures of regioisomers when starting from meta-substituted anilines. The Leimgruber-Batcho indole synthesis circumvents this by utilizing an o-nitrotoluene derivative—in this case, methyl 2-bromo-4-methyl-3-nitrobenzoate—guaranteeing absolute regiocontrol[2]. This application note details a robust, scalable, and chemoselective three-step protocol to synthesize 7-bromo-1H-indole-6-carboxylic acid, optimized to prevent the premature cleavage of the sensitive carbon-bromine bond.

Mechanistic Causality: The "Why" Behind the Workflow

As a self-validating system, every reagent in this protocol is selected based on precise mechanistic causality:

-

Pyrrolidine as a Nucleophilic Catalyst: While N,N-dimethylformamide dimethyl acetal (DMF-DMA) can form the required enamine on its own, the reaction is often sluggish. The addition of pyrrolidine transaminates the DMF-DMA, expelling dimethylamine gas to form a highly electrophilic pyrrolidinium intermediate. This drastically accelerates the deprotonation of the benzylic methyl group and drives the condensation to completion[3].

-

Chemoselective Reductive Cyclization (Iron/Acetic Acid): The standard Leimgruber-Batcho reduction utilizes Palladium on Carbon (Pd/C) with hydrogen gas or Raney Nickel with hydrazine[4]. However, applying these conditions to a 7-bromo-indole precursor will result in rapid hydrodehalogenation, destroying the required halogen handle[5]. By substituting these with Iron powder in glacial acetic acid (Fe/AcOH), the nitro group is smoothly reduced to an aniline via a nitroso intermediate, which then spontaneously undergoes intramolecular cyclization onto the enamine to form the indole core—leaving the C-Br bond completely intact.

Reaction Workflows

Caption: Leimgruber-Batcho synthetic workflow for 7-bromo-1H-indole-6-carboxylic acid.

Caption: Mechanistic sequence of the iron-mediated reductive cyclization step.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 2-bromo-4-methyl-3-nitrobenzoate | 274.07 | 1.0 | 10.0 g | Starting Material |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 2.5 | 12.1 mL | Enamine source |

| Pyrrolidine | 71.12 | 1.2 | 3.6 mL | Transamination catalyst |

| N,N-Dimethylformamide (DMF) (Anhydrous) | 73.09 | - | 50 mL | Solvent |

| Iron powder (Fe, ~325 mesh) | 55.84 | 10.0 | 20.4 g | Reducing agent |

| Glacial Acetic Acid (AcOH) | 60.05 | - | 100 mL | Solvent / Proton source |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 4.6 g | Hydrolysis base |

Step-by-Step Experimental Protocol

Step 1: Enamine Formation

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromo-4-methyl-3-nitrobenzoate (10.0 g, 36.5 mmol) and anhydrous DMF (50 mL).

-

Reagent Addition: Inject DMF-DMA (12.1 mL, 91.2 mmol) followed by pyrrolidine (3.6 mL, 43.8 mmol) via syringe.

-

Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere. The solution will rapidly transition to a deep, intense red/purple color, indicative of the push-pull extended conjugation of the forming enamine[3]. Stir for 4–6 hours.

-

Workup: Monitor completion via LC-MS. Once the starting material is consumed, cool the flask to room temperature. Concentrate the mixture under high vacuum (rotary evaporator with a high-vacuum pump) to remove DMF, unreacted DMF-DMA, and pyrrolidine.

-

Result: The crude methyl 2-bromo-3-nitro-4-(2-(pyrrolidin-1-yl)vinyl)benzoate is obtained as a dark red viscous oil and is used immediately in the next step without further purification.

Step 2: Reductive Cyclization

-

Setup: Dissolve the crude enamine from Step 1 in glacial acetic acid (100 mL) in a 500 mL two-neck round-bottom flask. Heat the solution to 80 °C.

-

Reduction: Caution: The next step is exothermic. Add the Iron powder (20.4 g, 365 mmol) portion-wise over 30 minutes to prevent excessive foaming.

-

Cyclization: Maintain the temperature at 80–90 °C for 2 hours. The deep red color will gradually dissipate, replaced by a grey/brown suspension of iron salts.

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc) (3 × 100 mL).

-

Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the remaining residue with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract the aqueous layer with EtOAc (3 × 100 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield methyl 7-bromo-1H-indole-6-carboxylate as an off-white solid.

Step 3: Ester Saponification

-

Setup: Dissolve the methyl 7-bromo-1H-indole-6-carboxylate in a solvent mixture of THF/MeOH/H₂O (2:1:1, 80 mL total) in a 250 mL flask.

-

Hydrolysis: Add LiOH·H₂O (4.6 g, 109.5 mmol) in one portion. Stir the reaction vigorously at room temperature for 4–12 hours.

-

Isolation: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous phase with 20 mL of water and cool to 0 °C in an ice bath.

-

Acidification: Dropwise, add 1M HCl until the pH reaches 2–3. A heavy precipitate will form.

-

Collection: Filter the precipitate through a Büchner funnel, wash with cold water (2 × 20 mL), and dry under vacuum at 50 °C overnight to afford the final 7-bromo-1H-indole-6-carboxylic acid .

Analytical Characterization

| Technique | Expected Signatures for 7-Bromo-1H-indole-6-carboxylic acid |

| LC-MS (ESI-) | [M-H]⁻ m/z = 238.0 and 240.0 (1:1 isotopic ratio confirming the presence of one Bromine atom). |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (br s, 1H, COOH); δ 11.5 (br s, 1H, Indole-NH); δ 7.7–7.5 (m, 2H, C4-H and C5-H, characteristic ortho coupling J ≈ 8 Hz); δ 7.4 (t, 1H, C2-H); δ 6.6 (m, 1H, C3-H). |

| Visual Appearance | Off-white to pale beige crystalline powder. |

Troubleshooting & Pitfalls

-

Incomplete Enamine Formation: If the starting material persists after 6 hours in Step 1, the DMF may have contained moisture, quenching the DMF-DMA. Always use anhydrous DMF. You may spike the reaction with an additional 0.5 eq of DMF-DMA and pyrrolidine to drive it to completion.

-

Debromination During Reduction: If LC-MS analysis of Step 2 shows a mass corresponding to methyl 1H-indole-6-carboxylate (loss of Br, m/z 175), the reduction conditions were too harsh. Ensure the temperature does not exceed 90 °C during the Fe/AcOH reduction. Never substitute Iron with Palladium or Raney Nickel for this specific halogenated substrate[5].

-

Severe Emulsions During Workup: Iron salts are notorious for causing unbreakable emulsions during the EtOAc/Water extraction. Do not skip the Celite filtration. If an emulsion still forms, adding a saturated solution of Rochelle's salt (Potassium sodium tartrate) or filtering the biphasic mixture through a secondary Celite pad will break the emulsion.

References

Sources

- 1. WO2023116761A1 - å§å¶æç¯ååç©ï¼å ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Fischer indole synthesis protocols for 7-bromoindole derivatives

An In-Depth Guide to the Fischer Indole Synthesis of 7-Bromoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, halogenated indoles, particularly 7-bromoindole derivatives, serve as critical intermediates for creating complex molecules with tailored pharmacological properties through subsequent cross-coupling reactions. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole nucleus.[3][4]

This technical guide provides a comprehensive overview of the Fischer indole synthesis as applied to the preparation of 7-bromoindoles. We will delve into the reaction's mechanistic underpinnings, explore various catalytic systems, present detailed experimental protocols, and offer field-proven insights to empower researchers in their synthetic endeavors.

The Core Reaction Mechanism

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[5][6] The reaction proceeds through a sequence of well-established steps, which is crucial to understand for troubleshooting and optimization.

The overall transformation begins with the condensation of (4-bromophenyl)hydrazine with a ketone or aldehyde to form a (4-bromophenyl)hydrazone. This intermediate, often formed in situ, is the key substrate for the subsequent acid-catalyzed cyclization.[4][7]

The accepted mechanism involves several key stages:[5][7][8]

-

Hydrazone Formation : The initial step is the condensation of the arylhydrazine and the carbonyl compound.[9]

-

Tautomerization : The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') form.[10][11]

-

[12][12]-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes a decisive, irreversible[12][12]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[5][6][7] This step establishes the core framework of the indole.

-

Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered ring aminal intermediate.[5][7]

-

Ammonia Elimination : Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the energetically favorable aromatic indole ring.[3][5]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[5]

Caption: Key steps in the Fischer indole synthesis mechanism.

Catalysis and Reaction Conditions: A Comparative Overview

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly influence reaction times, yields, and substrate compatibility.[3][13] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[5][7] Modern approaches also utilize microwave irradiation to dramatically accelerate the reaction.[14][15]

| Catalyst System | Type | Typical Conditions | Avg. Time | Yield Range | Key Insights & Causality |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Acetic Acid or Toluene, 110-170°C | 2 - 6 h | 60 - 85% | A robust and widely used catalyst.[11][13] It effectively coordinates to the nitrogen atoms, facilitating the rearrangement. Requires anhydrous conditions as it is water-sensitive. |

| Polyphosphoric Acid (PPA) | Brønsted Acid | Neat or in a co-solvent (Toluene, Xylene), 80-120°C | 0.5 - 2 h | 70 - 95% | Highly effective, often providing high yields in short reaction times.[13][16] Its high viscosity can make stirring and work-up challenging; dilution with a co-solvent helps. |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Ethanol or Acetic Acid, Reflux | 2 - 4 h | 65 - 90% | A strong, inexpensive Brønsted acid. The reaction of phenylhydrazine with acetophenones in the presence of sulfuric acid can produce good to excellent yields.[17] |

| Acetic Acid (AcOH) | Brønsted Acid | Reflux (~118°C) | 4 - 12 h | 30 - 70% | A milder option, suitable for sensitive substrates.[13] The lower acidity often requires longer reaction times and may result in lower yields, especially with electron-withdrawing groups on the arylhydrazine.[13] |

| Microwave Irradiation | Thermal | Various (AcOH, Eaton's Reagent) | 5 - 20 min | 85 - 95% | Dramatically reduces reaction times from hours to minutes by efficient and direct heating.[14][18] Allows for rapid protocol optimization and can improve yields.[19] |

General Experimental Workflow

A typical Fischer indole synthesis, from starting materials to the final purified product, follows a standardized laboratory workflow. This process ensures the safe and efficient execution of the reaction, isolation of the crude product, and subsequent purification to obtain the desired 7-bromoindole derivative.

Caption: A generalized workflow for the Fischer indole synthesis.

Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative 7-bromoindole derivatives using common and effective catalytic systems.

Protocol 1: Zinc Chloride-Catalyzed Synthesis of 7-Bromo-2-phenyl-1H-indole

This protocol adapts a classic high-temperature method using the robust Lewis acid zinc chloride, which is particularly effective for cyclizing hydrazones derived from acetophenones.[4]

Reaction: (4-Bromophenyl)hydrazine + Acetophenone → 7-Bromo-2-phenyl-1H-indole

Materials:

-

(4-Bromophenyl)hydrazine hydrochloride (2.24 g, 10 mmol)

-

Acetophenone (1.20 g, 10 mmol)

-

Anhydrous Zinc Chloride (powdered, 13.6 g, 100 mmol)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Deionized Water

Procedure:

-

Hydrazone Formation (Optional but Recommended): A mixture of (4-bromophenyl)hydrazine hydrochloride (10 mmol) and acetophenone (10 mmol) is warmed on a steam bath for 1 hour. The mixture is dissolved in hot 95% ethanol (~40 mL), and crystallization is induced. After cooling in an ice bath, the solid hydrazone is collected by filtration and dried.[4]

-

Reaction Setup: In a tall beaker or flask, intimately mix the prepared (4-bromophenyl)hydrazone of acetophenone (~2.9 g, 10 mmol) and powdered anhydrous zinc chloride (100 mmol).

-

Indolization: Immerse the reaction vessel in a preheated oil bath at 170°C. Stir the mixture vigorously. The solid mass will become a liquid within 3-5 minutes, and the evolution of fumes will indicate the reaction is proceeding.[4]

-

Remove the vessel from the heat and continue stirring for an additional 5 minutes.

-

Work-up: Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.

-

To the reaction vessel, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the remaining zinc salts, then pour this acidic solution into the water mixture.[4]

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from hot 95% ethanol. Wash the purified crystals with a small amount of cold ethanol and dry under vacuum to yield pure 7-bromo-2-phenyl-1H-indole.

Protocol 2: Microwave-Assisted Synthesis of 7-Bromo-2,3-dimethyl-1H-indole

This protocol leverages the speed and efficiency of microwave-assisted organic synthesis (MAOS) to produce the target indole in minutes instead of hours.[14] Acetic acid serves as both the solvent and the Brønsted acid catalyst.

Reaction: (4-Bromophenyl)hydrazine hydrochloride + 2-Butanone → 7-Bromo-2,3-dimethyl-1H-indole

Materials:

-

(4-Bromophenyl)hydrazine hydrochloride (1.12 g, 5 mmol)[20]

-

2-Butanone (0.43 g, 6 mmol, 1.2 equiv.)

-

Glacial Acetic Acid (10 mL)

-

Microwave reaction vial (10-20 mL) with a magnetic stir bar

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 10-20 mL microwave reaction vial, add (4-bromophenyl)hydrazine hydrochloride (5 mmol), 2-butanone (6 mmol), and glacial acetic acid (10 mL).

-

Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture with stirring at 160-170°C for 10-15 minutes.[14][18]

-

Work-up: After the reaction, allow the vial to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-bromo-2,3-dimethyl-1H-indole.[14]

Conclusion

The Fischer indole synthesis is a time-honored, yet remarkably current and powerful, strategy for the synthesis of indole derivatives. Its application to the preparation of 7-bromoindoles provides access to a class of versatile building blocks essential for drug discovery and materials science. By understanding the core mechanism, carefully selecting the catalytic system—from classic Lewis acids like ZnCl₂ to modern microwave-assisted protocols—and adhering to rigorous experimental procedures, researchers can reliably and efficiently synthesize a diverse range of 7-bromoindole derivatives to advance their scientific objectives.

References

- Fischer indole synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHOpxJiPraM3OYKWiwOeEgzdsHrAx_ADrLCZHyXZrIznczKsqV6gAUFzLQhXqt84wN6XEhOFc9f6dWBtNA1mrc-qnv7rtZsXyA1uSjFJXyqovWpjP7Afra7hSgaglyCOvxVr7SJZJfhv-oL9Op1klRQ==]

- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp1ZwtrD4OyPeCplnJLDeUOMEuSOiCxJ9QSyPAr-wlVqpAazWFL3qwlHvVKKHmZ8Jto3XoPp36Olk6O778QJ7PeHhjOzHCIAmoaVF6HlIkKK9kDONFeBp4VHzkXqug6-6b5EVxbCbtKoz-RtGJrAy97vvJ7W63ABvmdIn2Gr6HXM3zPMfSe_lgkPiQQ8yspf9O6WfIYSQSuVx7NPD-FcY=]

- EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZvgtm2pFXXeTyEJlBMDC5Ibzf2DREGW-eVSBbcC468eV-PGjA8cnOB2d1TYrE7jRYZ0Y5bjQRinMGJL3F4E5b0OvnNZl-6Y8ml1uK-N4uIkaENnCIeK754apc13zlk3580zcrp6FszMgkE2Hjs0l8grPXFZzEunCCM6pUgQ==]

- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [URL: https://www.mdpi.com/1420-3049/15/4/2490]

- Application Notes and Protocols for Acid- Catalyzed Fischer Indole Synthesis of 6-Chloro - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj_qfWZVs6GPxpMGWReLUYrKZPIDIQqtYB5WOHiEGBGLMtekut97IBSRU9GqPnBmTiDk4b91JezqUlbG9ZAhoWuRyrYaLY90MW_N6_6ND4YdqEWMLTzYQlSR5pQCuQJVCXV3M27Jpg2o4Ufte8RBEfjPuSLUWEn9SC6lYyPCzUVernniuF5eGNqInBOLepy7RVmBb9Bh1Nn_Szk1bHq_lztthXPPdxmmspR1LXwkFiVDVmS9uxmohKrAsRmz4NuybbviOdKhg=]

- Fischer Indole Synthesis - J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0mqwYKP2PfaCqQui6aQls0pzar730UHBnvsa2ninytQCCyX2jyIAiH6eSDTBMiOlQBlIuTNwG9BavSe8Q5QQRNdsvZmz2JwsfxsolTEI5a4HjY2a7by6HrmvTF4rh05GjgvoiUXj-J2JAi3J-JqzRdHzcGeXwC3bdW4xPTGvpew==]

- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. [URL: https://patents.google.

- Fischer Indole Synthesis - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeDJ-V2aSC3-aVJlE2v9Q6SWlJ34OII6geWtM8KQHNN1HjMzkIXOTDSCjaSk9RPotr2RRrCLEzPVPSauMkI6sqEVdYUC_qWpSvFxHV47ddaKGzc_axjHgJImfCSQeliZSPUTiaDP3ZpcD_KM57uaIVPAG9wohhZbWt47SNmGvwjIU=]

- A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr050525h]

- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1BsHjtglmesV1cHOQV8MP8H_ul4TbFYZtJRdO89A4T6LO342dUApcd8uiAtsNWvHlswTma4TSEq80-ixYoEl6oc82W1Z9cAYuq7iHwA907oFlNe5E1AjPm6ZmpfUrNa-c3yPL54Pr0q7rldeCK9tGybwkVPugXPHpcIqcJU6h5VMzhmwcYXEIYIGKavf9VHfhLeBto9Ojr5U=]

- Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDWdKudLGah0Q1x_wu2Hf8cAVshqnPbsLV25kj0Fh7oB2Cz7-CbMoYlYiO3IlAyHDbSW-239RkAP4v3ZsgUACnrgnkUdLQYnG5bdemDAova1Z6CsMGk6O_RN_kpGMKCAAF3dvIdm8HefxomfTRUHo-hAZamTqz7CTU-R_w5uoTWlk9aGP4Z9do80fEV7doekJGYUwqQBv4Xi-uUpP5VaZQj3MBmHqgesl1jXDZSTiwow==]

- 4-Bromophenylhydrazine hydrochloride | 622-88-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9273187_EN.htm]

- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. [URL: https://www.academia.edu/35091763/Synthesis_of_New_2_Substituted_Phenyl_1H_Indoles_via_Fischer_Indole_Reaction]

- Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBgkY7BTVgtPqSGadi4Rk441eftCXw8T1iM7mbv4m0SU_TrUnLUMobAV3eE08RBmac-XrXO1ZH9gt0vsI3tanNs010t7h1cWUPDRqj4SznKTTSnEEw5ar08o2b_bb9snx_rMj-iH9dmaOzxGpBGDeyDrb12ylugiqEXH9SmMJCyn75hLAi9lA0mYJLhJ9PWqjf7-w1-2TWXz4KOFBMQHMB]

- Fischer indole synthesis – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003058095-20/n-polyheterocycles-navjeet-kaur]

- Fischer indole synthesis in the absence of a solvent - SciSpace. [URL: https://typeset.io/papers/fischer-indole-synthesis-in-the-absence-of-a-solvent-266s3998]

- Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - MDPI. [URL: https://www.mdpi.com/1420-3049/30/11/2503]

- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10212002/]

- (PDF) A Comprehensive Knowledge on Review of Indole Derivatives - ResearchGate. [URL: https://www.researchgate.

- A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19362438/]

- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. [URL: https://www.vedantu.com/chemistry/fischer-indole-synthesis]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scispace.com [scispace.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. jk-sci.com [jk-sci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academia.edu [academia.edu]

- 18. mdpi.com [mdpi.com]

- 19. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 7-Bromoindoles

Executive Summary

The functionalization of the indole core is a cornerstone of modern drug development, particularly in the design of 5-HT receptor ligands and PARP inhibitors . Among the various halogenated indoles, 7-bromoindole represents a highly versatile but synthetically challenging building block . This application note provides researchers with a mechanistically grounded, self-validating guide to optimizing Suzuki-Miyaura cross-coupling conditions for 7-bromoindoles, addressing the unique steric and electronic hurdles associated with the C7 position.

Mechanistic Rationale: The C7 Challenge & Causality

While the Suzuki-Miyaura reaction is a robust method for C(sp2)–C(sp2) bond formation , coupling at the 7-position of the indole ring frequently results in diminished yields if standard conditions are applied blindly. As an Application Scientist, understanding the causality behind these failures is critical for rational reaction design:

-

The Indolyl Anion Catalyst Poisoning: The Suzuki coupling requires a basic environment to activate the boronic acid via the formation of a reactive boronate complex . However, under these basic conditions, the unprotected N-H of the indole (pKa ~16) can deprotonate. The resulting indolyl anion acts as a strong, competing ligand. It complexes with the palladium center, displacing the intended phosphine ligands and effectively stalling the catalytic cycle .

-

Steric Hindrance: The C7 position is sterically encumbered by the adjacent nitrogen atom and its hydration sphere, which can impede the oxidative addition of the Pd(0) species into the C7–Br bond.

Strategic Solutions: To circumvent these issues, two primary strategies are employed:

-

Substrate Modification (N-Protection): Pre-protecting the indole nitrogen with a bulky, electron-withdrawing group (e.g., Boc or Ts) prevents deprotonation and sterically shields the nitrogen lone pair, restoring standard reactivity profiles .

-

Ligand-Controlled Direct Coupling: If atom economy dictates the use of an unprotected 7-bromoindole, the catalyst system must be fortified. Utilizing bidentate ligands like dppf prevents the indolyl anion from easily displacing the phosphine . Alternatively, employing bulky, electron-rich Buchwald ligands (e.g., XPhos or P(t-Bu)3 ) accelerates both oxidative addition and reductive elimination, minimizing the lifetime of the susceptible Pd(II) intermediates .

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between protecting groups, ligand selection, and overall coupling efficiency.

Table 1: Catalyst and Condition Screening for 7-Bromoindole Suzuki Couplings

| Substrate Type | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |